N-对甲苯基胍草酸盐

描述

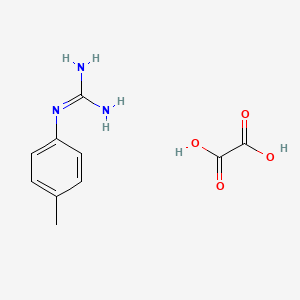

N-p-Tolyl-guanidine oxalate is a chemical compound with the formula C10H13N3O4 . It is used for research purposes .

Molecular Structure Analysis

The linear formula of N-p-Tolyl-guanidine oxalate is C10H13N3O4 . The molecular weight is 239.23 .Physical And Chemical Properties Analysis

The boiling point of N-p-Tolyl-guanidine oxalate is not specified . More detailed physical and chemical properties are not available in the search results.科学研究应用

Pharmaceutical Development

“N-p-Tolyl-guanidine oxalate” is used in pharmaceutical development. The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir . Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .

Quantum Chemical Calculations

To obtain better insight into the structure of the guanidine derivative in polar solvent (DMSO), quantum chemical calculations using density functional (B3LYP/6.31G*) for two possible tautomers of the title guanidine derivative have been performed .

Reference Standards for Accurate Results

“N-p-Tolyl-guanidine oxalate” is used as a reference standard for accurate results in pharmaceutical testing .

安全和危害

N-p-Tolyl-guanidine oxalate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the synthesis of a guanidine derivative and its use as a copper corrosion inhibitor . Another paper describes a one-pot synthesis of diverse N,N′-disubstituted guanidines . A third paper reports the synthesis of a guanidine derivative .

作用机制

Target of Action

Guanidine derivatives, which n-p-tolyl-guanidine oxalate is a part of, have been found to interact with various biological targets . For instance, guanethidine, a guanidine derivative, acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Mode of Action

Guanethidine, a related compound, is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Biochemical Pathways

Guanidine derivatives have been found to interact with various biochemical pathways . For example, guanethidine interferes with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Result of Action

Guanidine derivatives have been found to have various effects at the molecular and cellular level . For instance, guanethidine has been found to have antihypertensive effects, used in the management of moderate and severe hypertension .

Action Environment

Factors such as pH, temperature, and the presence of other chemicals can affect a compound’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .

属性

IUPAC Name |

2-(4-methylphenyl)guanidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTFVIPZBMEVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-p-Tolyl-guanidine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)

![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)